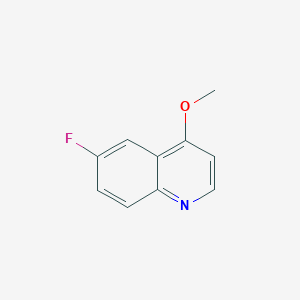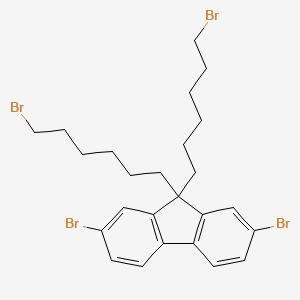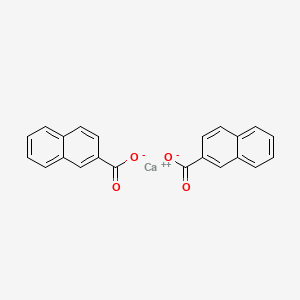
1,1,3,3-四环戊基二氯二硅氧烷
描述
1,1,3,3-Tetracyclopentyldichlorodisiloxane is an organosilicon compound with the molecular formula C20H36Cl2OSi2. It is characterized by the presence of two silicon atoms bonded to chlorine and cyclopentyl groups. This compound is notable for its unique structure and reactivity, making it a subject of interest in various scientific fields.
科学研究应用
1,1,3,3-Tetracyclopentyldichlorodisiloxane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.
Biology: Investigated for its potential use in modifying biomolecules and creating silicon-based biocompatible materials.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetracyclopentyldichlorodisiloxane can be synthesized through the reaction of cyclopentylmagnesium bromide with dichlorodimethylsilane. The reaction typically occurs under an inert atmosphere to prevent moisture interference, as the compound is sensitive to hydrolysis. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of 1,1,3,3-Tetracyclopentyldichlorodisiloxane involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation under reduced pressure to remove impurities and unreacted starting materials.
化学反应分析
Types of Reactions: 1,1,3,3-Tetracyclopentyldichlorodisiloxane undergoes various chemical reactions, including:
Hydrolysis: Reacts slowly with water to form silanols and hydrochloric acid.
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as alcohols or amines, forming corresponding siloxane derivatives.
Oxidation: Can be oxidized to form silanols or siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, or other nucleophiles in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Major Products Formed:
Hydrolysis: Cyclopentylsilanols and hydrochloric acid.
Substitution: Cyclopentylsiloxane derivatives.
Oxidation: Cyclopentylsilanols or siloxane bonds.
作用机制
The mechanism of action of 1,1,3,3-Tetracyclopentyldichlorodisiloxane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis or substitution reactions, leading to the formation of silanols or siloxane bonds. The compound’s reactivity is influenced by the steric and electronic effects of the cyclopentyl groups attached to the silicon atoms.
相似化合物的比较
1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: Similar in structure but with isopropyl groups instead of cyclopentyl groups.
1,1,3,3-Tetramethyldisiloxane: Contains methyl groups instead of cyclopentyl groups.
1,1,3,3-Tetraethoxydisiloxane: Contains ethoxy groups instead of cyclopentyl groups.
Uniqueness: 1,1,3,3-Tetracyclopentyldichlorodisiloxane is unique due to the presence of cyclopentyl groups, which provide distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
属性
IUPAC Name |
chloro-[chloro(dicyclopentyl)silyl]oxy-dicyclopentylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36Cl2OSi2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h17-20H,1-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXBFXZXTMXDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si](C2CCCC2)(O[Si](C3CCCC3)(C4CCCC4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Cl2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617186 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865811-56-9 | |
| Record name | 1,3-Dichloro-1,1,3,3-tetracyclopentyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Aminobenzo[d]thiazol-6-ol hydrochloride](/img/structure/B1591930.png)





![Methyl 3H-imidazo[4,5-C]pyridine-6-carboxylate](/img/structure/B1591941.png)


![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)



